molecular formula C12H15N3 B14875889 6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile

6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile

Cat. No.: B14875889
M. Wt: 201.27 g/mol
InChI Key: OGQQAJGUCSJIDL-UHFFFAOYSA-N
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Description

6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including DNA and RNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a substituted pyrimidine, with a cyclohexylmethyl halide in the presence of a base. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as dihydrofolate reductase or thymidylate synthase, which are crucial for DNA synthesis and cell division. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclohexylmethyl)pyrimidine-5-carbonitrile
  • 6-(Cyclohexylmethyl)pyrimidine-4-carboxamide
  • 6-(Cyclohexylmethyl)pyrimidine-4-thiol

Uniqueness

6-(Cyclohexylmethyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-(cyclohexylmethyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H15N3/c13-8-12-7-11(14-9-15-12)6-10-4-2-1-3-5-10/h7,9-10H,1-6H2

InChI Key

OGQQAJGUCSJIDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=NC=N2)C#N

Origin of Product

United States

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